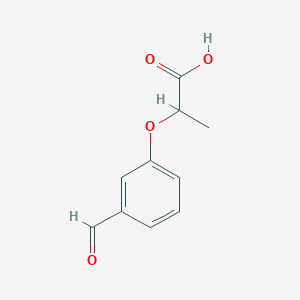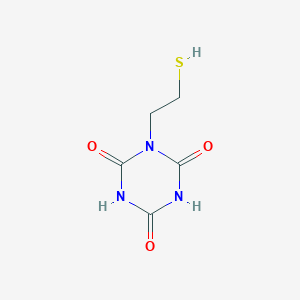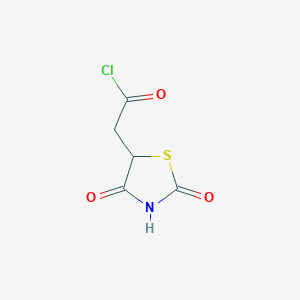
(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride
説明
“(2,4-Dioxo-thiazolidin-5-yl)-acetic acid” is a compound with the molecular formula C5H5NO4S . It is also known by other names such as “2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid” and has a molecular weight of 175.16 g/mol .
Synthesis Analysis
A series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives were synthesized by the reaction of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides with 5-(hydroxybenzylidene) thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin derivatives .Molecular Structure Analysis
The molecular structure of “(2,4-Dioxo-thiazolidin-5-yl)-acetic acid” consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis
The compound “(2,4-Dioxo-thiazolidin-5-yl)-acetic acid” can react with other compounds to form derivatives. For example, it can react with 5-(hydroxybenzylidene) thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin derivatives to form new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives .Physical And Chemical Properties Analysis
The compound “(2,4-Dioxo-thiazolidin-5-yl)-acetic acid” has a molecular weight of 175.16 g/mol. It has a hydrogen bond donor count of 2 .科学的研究の応用
Antibacterial Activity
(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride derivatives have shown significant antibacterial activity. For instance, a study synthesized a series of these derivatives and tested them against Gram-positive and Gram-negative bacteria. The compounds generally exhibited antibacterial activity against Gram-positive bacterial strains, with some showing activity comparable to reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018).
Synthesis of Novel Compounds
The compound is also used in the synthesis of novel amides with various substituents. These synthesized compounds have been studied for effects on the central nervous system in mice (Trotsko et al., 2008).
Pharmacological Properties
Further research includes the synthesis of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids leading to 1,3,4-thiadiazoles. These compounds were evaluated for their effects on the central nervous system of mice (Trotsko et al., 2007).
Anticonvulsant Agents
(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride has been utilized in the development of anticonvulsant agents. For example, thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores were synthesized, showing excellent anticonvulsant activity in various models (Mishchenko et al., 2020).
Antioxidant Properties
This compound is also significant in synthesizing derivatives with potent antioxidant properties. For instance, novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their antioxidant activity, showing promising results in various assays (Koppireddi et al., 2013).
Anti-Inflammatory Agents
The compound has been used to synthesize novel derivatives with anti-inflammatory properties. These derivatives have been evaluated using in vitro and in vivo models, demonstrating promising anti-inflammatory activity (Nikalje et al., 2015).
特性
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-3(8)1-2-4(9)7-5(10)11-2/h2H,1H2,(H,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZCTNSHSRPPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)S1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279006 | |
| Record name | 2,4-Dioxo-5-thiazolidineacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51226-17-6 | |
| Record name | 2,4-Dioxo-5-thiazolidineacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51226-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dioxo-5-thiazolidineacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




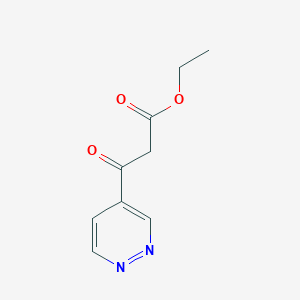

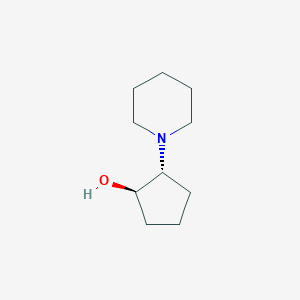
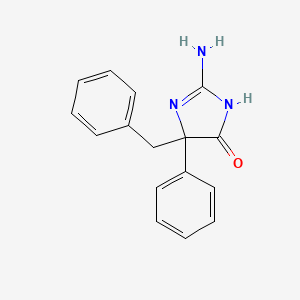
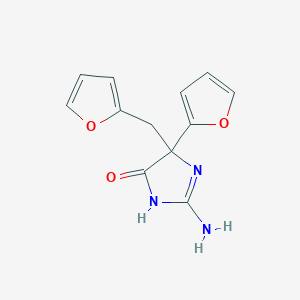
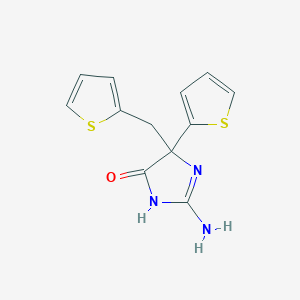
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142771.png)



